5-Chloro-4-oxopentanoyl chloride
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Overview
Description
5-Chloro-4-oxopentanoyl chloride is an organic compound with the molecular formula C5H6Cl2O2. It is a chlorinated derivative of pentanoyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-4-oxopentanoyl chloride can be synthesized through several methods. One common method involves the chlorination of 4-oxopentanoyl chloride. The reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, ensuring precise control over reaction conditions such as temperature and pressure. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-oxopentanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-chloro-4-oxopentanoic acid.
Condensation Reactions: It can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Water: For hydrolysis reactions.
Amines and Alcohols: For condensation reactions.
Major Products Formed
5-Chloro-4-oxopentanoic Acid: Formed through hydrolysis.
Amides and Esters: Formed through condensation reactions with amines and alcohols, respectively
Scientific Research Applications
5-Chloro-4-oxopentanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-oxopentanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of amides, it reacts with amines to form a carbon-nitrogen bond .
Comparison with Similar Compounds
Similar Compounds
4-Oxopentanoyl Chloride: A non-chlorinated analog with similar reactivity.
5-Chlorovaleroyl Chloride: Another chlorinated derivative with a slightly different structure.
Uniqueness
5-Chloro-4-oxopentanoyl chloride is unique due to the presence of both a chlorine atom and a ketone group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
522648-63-1 |
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Molecular Formula |
C5H6Cl2O2 |
Molecular Weight |
169.00 g/mol |
IUPAC Name |
5-chloro-4-oxopentanoyl chloride |
InChI |
InChI=1S/C5H6Cl2O2/c6-3-4(8)1-2-5(7)9/h1-3H2 |
InChI Key |
PDERGHFHIOCEML-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)Cl)C(=O)CCl |
Origin of Product |
United States |
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